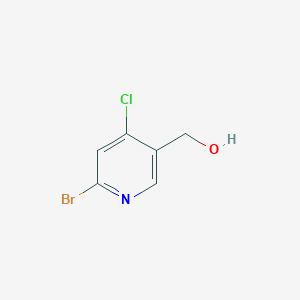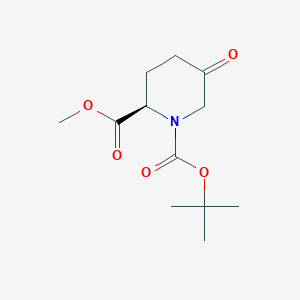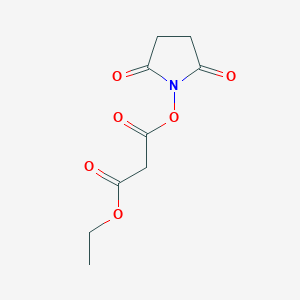
5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine
説明
5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine is a heterocyclic organic compound. It is part of a class of inhibitors of protein kinases that are useful in the treatment of cell proliferative diseases and conditions . It has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Biologically Significant Pyrimidine Derivatives in Organic Chemistry
Pyrimidine derivatives, including those structurally related to 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine, are utilized extensively in organic chemistry for their potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds are explored for their biological and medicinal applications, particularly as recognition units for the synthesis of optical sensors (Jindal & Kaur, 2021).
Antitubercular Activity of Pyridine Derivatives
The modification of pyridine structures to enhance anti-tubercular activity against various strains of mycobacteria has been an area of significant research. Derivatives have shown efficacy comparable to existing treatments, suggesting potential in the development of new anti-TB compounds (Asif, 2014).
Heterocyclic Compounds in CNS Drug Synthesis
Heterocycles, including those similar to the compound , play a crucial role in synthesizing compounds with central nervous system (CNS) activity. These compounds are integral to developing treatments for CNS disorders, highlighting their versatility and potential in medicinal chemistry (Saganuwan, 2017).
Role in Food-derived Heterocyclic Amines Research
Research into food-derived heterocyclic amines (HAs) and their potential as etiologic agents in diseases such as cancer underscores the importance of understanding the chemistry and biological interactions of compounds like 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine. Such studies aim to mitigate risks associated with HA exposure (Snyderwine, 1994).
Synthesis and Biological Activities of Pyranopyrimidines
The synthesis of pyranopyrimidines, which shares structural features with the compound of interest, has been explored for its broad applicability in medicinal and pharmaceutical industries. Research focuses on their bioavailability and synthetic pathways, highlighting the potential for developing lead molecules (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
5-[2-(diethylamino)pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEUQEYBSLNBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)







